molecular formula C13H10N2O2S B5077810 [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol

[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol

Cat. No.: B5077810
M. Wt: 258.30 g/mol
InChI Key: GLLAWHZRUGTFGV-UHFFFAOYSA-N
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Description

[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol is a compound that features a thiophene ring, an oxadiazole ring, and a phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinated compound . The reaction conditions often include the use of a base such as sodium ethoxide in an organic solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Derivatives of oxadiazole have been studied for their ability to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic properties. The presence of the thiophene ring makes it a candidate for use in organic semiconductors and conductive polymers .

Mechanism of Action

The mechanism of action of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol in biological systems involves its interaction with cellular proteins and enzymes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The oxadiazole ring is known to interact with the active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    [2-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with different substitution patterns on the phenyl ring.

    [4-(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with the thiophene ring in a different position.

    [4-(5-Furan-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of [4-(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of new materials and pharmaceuticals with tailored properties .

Properties

IUPAC Name

[4-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-7-9-1-3-10(4-2-9)12-14-13(17-15-12)11-5-6-18-8-11/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLAWHZRUGTFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NOC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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